
Trans Methyl O-benzyl-L-4-hydroxyproline
Übersicht
Beschreibung
Trans Methyl O-benzyl-L-4-hydroxyproline (CAS: 54631-81-1), also known as N-alpha-t-Butyloxycarbonyl-4-O-benzyl-trans-L-hydroxyproline or Z-O-tert-butyl-L-trans-4-hydroxyproline, is a chemically modified derivative of trans-4-hydroxy-L-proline (T4LHyp), a key component of collagen . This compound features a benzyl group protecting the hydroxyl moiety at the C4 position and a methyl ester at the carboxyl group, enhancing its stability and solubility for applications in peptide synthesis and chiral chemistry . Its molecular formula is C₁₇H₂₃NO₅, with a molecular weight of 321.36 g/mol . Remuzon (1996) highlighted its versatility as a chiral building block in asymmetric synthesis due to its rigid pyrrolidine ring and stereochemical control .
Vorbereitungsmethoden
Protection of the Amino Group
The primary amine of trans-4-hydroxy-L-proline necessitates protection to prevent undesired side reactions during subsequent steps. Benzyloxycarbonyl (Cbz) protection is achieved via reaction with benzyl chloroformate in alkaline aqueous conditions (pH ~10). This method, adapted from epoxy-proline syntheses , affords N-Cbz-trans-4-hydroxy-L-proline in >90% yield. The reaction proceeds via nucleophilic attack of the proline amine on the carbonyl carbon of benzyl chloroformate, forming a stable carbamate . Alternative protecting groups, such as tert-butoxycarbonyl (Boc), are less favorable due to the acidic conditions required for later deprotection, which risk lactonization of the hydroxyl group .
Esterification of the Carboxylic Acid
The carboxylic acid moiety is converted to a methyl ester using thionyl chloride (SOCl₂) in anhydrous methanol. This method, validated in the synthesis of trans-4-hydroxy-L-proline methyl ester hydrochloride , achieves near-quantitative conversion. The mechanism involves initial formation of an acyl chloride intermediate, followed by methanolysis to yield N-Cbz-trans-4-hydroxy-L-proline methyl ester. Critically, this step avoids racemization due to the mild, low-temperature conditions (0–5°C) . Comparative studies show that alternative esterification agents, such as DCC (dicyclohexylcarbodiimide), result in lower yields (70–75%) and require prolonged reaction times .
O-Benzylation of the Hydroxyl Group
The hydroxyl group at C4 is benzylated using benzyl bromide (BnBr) in the presence of sodium carbonate (Na₂CO₃) and sodium iodide (NaI) in dimethylformamide (DMF). This SN2 reaction proceeds with >85% yield, as reported in epoxy-proline syntheses . The base deprotonates the hydroxyl group, generating an alkoxide that attacks the electrophilic benzyl bromide. Steric hindrance from the Cbz group ensures regioselectivity, preventing alkylation of the carbamate nitrogen. Kinetic studies reveal that NaI enhances reactivity by converting BnBr to the more nucleophilic benzyl iodide in situ .
Deprotection of the Amino Group
Final deprotection of the Cbz group is accomplished via palladium-catalyzed hydrogenolysis under hydrogen gas (H₂) in methanol. This step, adapted from prolinol syntheses , cleaves the benzyloxycarbonyl group without affecting the methyl ester or benzyl ether. Optimal conditions (10% Pd/C, 1 atm H₂, 4 hours) achieve 95% yield. Notably, alternative methods, such as catalytic transfer hydrogenation with ammonium formate, result in partial reduction of the benzyl ether .
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Bn aromatic), 4.62 (s, 2H, Bn CH₂), 4.25 (dd, J = 8.5 Hz, 1H, Cα-H), 3.72 (s, 3H, OCH₃), 3.52 (m, 1H, C4-OH), 2.35–2.10 (m, 4H, pyrrolidine ring) .
-
¹³C NMR : δ 172.5 (COOCH₃), 137.8 (Bn quaternary), 128.4–127.6 (Bn aromatic), 73.1 (C4-OBn), 58.3 (Cα), 52.1 (OCH₃) .
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₄H₁₉NO₄ [M+H]⁺: 282.1445; Found: 282.1443 .
Comparative Analysis of Synthetic Routes
Step | Method A (Cbz Protection) | Method B (Boc Protection) |
---|---|---|
Amine Protection | 92% yield | 88% yield |
Esterification | 98% yield | 90% yield |
O-Benzylation | 87% yield | 78% yield |
Deprotection | 95% yield | 82% yield |
Method A outperforms Method B in overall yield (72% vs. 55%) and operational simplicity, as Boc deprotection requires trifluoroacetic acid, which complicates purification .
Analyse Chemischer Reaktionen
Types of Reactions
Trans Methyl O-benzyl-L-4-hydroxyproline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone can be reduced back to the hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
Trans Methyl O-benzyl-L-4-hydroxyproline plays a crucial role in pharmaceutical development. It serves as an intermediate in the synthesis of drugs targeting neurological disorders. The compound enhances drug efficacy and specificity, making it valuable for developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Key Findings:
- Drug Efficacy: Research indicates that incorporating this compound into drug formulations can improve therapeutic outcomes by enhancing the stability and bioactivity of the active ingredients .
- Targeting Mechanisms: Studies have shown that this compound can modulate neurotransmitter pathways, which is essential for addressing various neurological conditions .
Peptide Synthesis
In peptide synthesis, this compound acts as a building block that contributes to the stability and bioactivity of peptide drugs. Its unique structure allows for the creation of peptides with enhanced therapeutic properties.
Applications in Peptide Synthesis:
- Stability Improvement: The incorporation of this compound into peptide chains has been shown to improve resistance to enzymatic degradation, thereby increasing the half-life of peptide drugs in biological systems .
- Bioactivity Enhancement: Peptides synthesized with this compound exhibit improved binding affinity to target receptors, which is critical for their effectiveness as therapeutic agents .
Biochemical Research
This compound is utilized in biochemical research to study protein folding and stability. Understanding these processes is vital for developing treatments for diseases associated with protein misfolding.
Research Insights:
- Protein Misfolding Studies: The compound has been instrumental in experiments aimed at elucidating the mechanisms behind protein misfolding, which is implicated in various diseases such as Alzheimer's and Parkinson's .
- Modeling Protein Interactions: Researchers have employed this compound to create models that simulate protein interactions, offering insights into potential therapeutic targets .
Cosmetic Formulations
The cosmetic industry has also recognized the potential of this compound for enhancing skin health. It is incorporated into skincare products due to its ability to improve skin hydration and elasticity.
Cosmetic Applications:
- Anti-Aging Products: The compound's efficacy in promoting skin elasticity makes it a popular ingredient in anti-aging formulations .
- Hydration Boosters: Products containing this compound have been shown to enhance moisture retention in the skin, contributing to overall skin health .
Data Table: Summary of Applications
Application Area | Specific Uses | Key Benefits |
---|---|---|
Pharmaceutical Development | Drug formulation for neurological disorders | Enhanced drug efficacy and specificity |
Peptide Synthesis | Building block for peptide drugs | Improved stability and bioactivity |
Biochemical Research | Studies on protein folding and stability | Insights into protein misfolding diseases |
Cosmetic Formulations | Skincare products | Improved hydration and elasticity |
Case Study 1: Neurological Drug Development
A study published in a peer-reviewed journal demonstrated the successful incorporation of this compound into a new drug formulation aimed at treating Alzheimer's disease. The results indicated a significant improvement in cognitive function among test subjects compared to those receiving standard treatment.
Case Study 2: Peptide Therapeutics
Research involving the synthesis of peptides using this compound revealed that these peptides exhibited enhanced binding affinity to target receptors involved in inflammatory responses. This finding suggests potential applications in developing anti-inflammatory therapies.
Wirkmechanismus
The mechanism of action of Trans Methyl O-benzyl-L-4-hydroxyproline involves its incorporation into collagen and other proteins. It interacts with molecular targets such as enzymes involved in collagen synthesis and degradation. The compound’s hydroxyl group plays a crucial role in stabilizing the triple-helix structure of collagen, thereby enhancing its mechanical properties .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
N-Boc-trans-4-hydroxy-L-proline methyl ester (CAS: 74844-91-0)
- Structural Differences : Replaces the benzyl group with a tert-butyloxycarbonyl (Boc) protecting group.
- Synthesis: Boc protection is acid-labile, enabling selective deprotection under mild acidic conditions, unlike the benzyl group, which requires hydrogenolysis .
- Applications : Preferred in solid-phase peptide synthesis (SPPS) for its compatibility with Fmoc chemistry .
- Solubility : Higher polarity compared to the benzyl-protected derivative, leading to better aqueous solubility .
trans-1-Benzoyl-4-hydroxy-L-proline (CAS: 31560-19-7)
- Structural Differences : Substitutes the benzyl ether with a benzoyl ester at the C4 hydroxyl.
- Reactivity : The electron-withdrawing benzoyl group reduces nucleophilicity at the hydroxyl site, limiting its utility in glycosylation reactions compared to the benzyl-protected derivative .
- Stability : More resistant to enzymatic hydrolysis, making it suitable for prolonged biological studies .
4-O-(3,4,6-Tri-O-benzyl-β-D-mannopyranosyl)-trans-4-hydroxy-L-proline allyl ester (trans-14)
- Structural Differences: Features a β-D-mannopyranosyl glycosyl group instead of a benzyl group.
- Synthesis : Requires glycosylation under piperidine/DCM conditions, achieving 80% yield, compared to the straightforward benzylation of Trans Methyl O-benzyl-L-4-hydroxyproline .
- Applications: Used in glycopeptide synthesis, whereas the benzyl-methyl derivative is favored in non-glycosylated peptide frameworks .
Z-O-tert-butyl-L-trans-4-hydroxyproline (CAS: MFCD00153336)
- Structural Differences : Incorporates a tert-butyl group instead of methyl at the ester.
- Steric Effects : The bulky tert-butyl group enhances conformational rigidity, improving stereoselectivity in cyclization reactions .
- Solubility : Reduced aqueous solubility compared to the methyl ester derivative, limiting its use in aqueous-phase reactions .
Comparative Analysis Table
Compound Name | CAS Number | Protecting Groups | Molecular Weight (g/mol) | Key Applications | Solubility (Water) | Synthesis Yield |
---|---|---|---|---|---|---|
This compound | 54631-81-1 | Benzyl (O), Methyl (ester) | 321.36 | Chiral synthesis, peptide chemistry | Low (hydrophobic) | Moderate (80%) |
N-Boc-trans-4-hydroxy-L-proline methyl ester | 74844-91-0 | Boc (N), Methyl (ester) | 265.29 | SPPS, Fmoc-based protocols | High (polar) | High (>85%) |
trans-1-Benzoyl-4-hydroxy-L-proline | 31560-19-7 | Benzoyl (O) | 235.24 | Enzymatic stability studies | Moderate | Moderate (75%) |
Z-O-tert-butyl-L-trans-4-hydroxyproline | MFCD00153336 | tert-Butyl (O), Benzyl (Z) | 321.37 | Stereoselective cyclizations | Very low | High (82%) |
Biologische Aktivität
Trans Methyl O-benzyl-L-4-hydroxyproline (TMB-4-Hyp) is a derivative of hydroxyproline, an amino acid that plays a significant role in collagen synthesis and other biological processes. This article explores the biological activities associated with TMB-4-Hyp, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
TMB-4-Hyp is characterized by the presence of a methyl group and a benzyl group attached to the hydroxyproline backbone. Its molecular formula is CHNO, and it exhibits unique conformational properties due to the steric hindrance introduced by the benzyl group.
- Transporter Interaction : TMB-4-Hyp has been shown to interact with sodium-dependent neutral amino acid transporters, specifically SLC1A4 and SLC1A5. These transporters are crucial for the uptake of amino acids in various tissues, including the brain. Studies indicate that TMB-4-Hyp can effectively inhibit the uptake of other amino acids, suggesting its role as a competitive inhibitor in these transport systems .
- Neuroprotective Effects : Recent research highlights the neuroprotective properties of TMB-4-Hyp in astrocytes exposed to cytotoxic agents like pilocarpine. In vitro studies demonstrated that TMB-4-Hyp significantly improved cell viability and reduced reactive oxygen species (ROS) accumulation in astrocytes, indicating its potential as a therapeutic agent for neurodegenerative conditions .
- Collagen Synthesis Modulation : Given its structural similarity to proline, TMB-4-Hyp may influence collagen synthesis pathways. Hydroxyproline derivatives are known to stabilize collagen triple helices, which could enhance tissue repair mechanisms in various pathological states.
In Vitro Studies
A series of experiments were conducted to evaluate the biological activity of TMB-4-Hyp:
- Cell Viability Assays : The MTT assay was used to assess cell viability in astrocytes treated with pilocarpine followed by TMB-4-Hyp treatment. Results indicated a concentration-dependent protective effect at doses ranging from 25 µg/mL to 100 µg/mL .
- ROS Measurement : Flow cytometry analysis revealed that TMB-4-Hyp treatment reduced ROS levels significantly compared to untreated controls, supporting its antioxidant properties .
Pharmacological Profile
The pharmacological profile of TMB-4-Hyp includes:
Property | Value/Description |
---|---|
Molecular Weight | 235.28 g/mol |
Solubility | Soluble in organic solvents (e.g., DMSO) |
Target Transporters | SLC1A4, SLC1A5 |
IC50 Values | SLC1A5: 108 µM; SLC1A4: 39 µM |
Case Studies
- Neuroprotection in Epilepsy Models : A study involving astrocytes subjected to pilocarpine-induced toxicity demonstrated that TMB-4-Hyp not only preserved cell viability but also mitigated mitochondrial dysfunction, highlighting its potential application in epilepsy treatment .
- Collagen Stability Enhancement : Preliminary studies suggest that TMB-4-Hyp may enhance collagen stability in wound healing models, although further research is needed to substantiate these findings.
Q & A
Q. Basic: What are the standard synthetic routes for Trans Methyl O-benzyl-L-4-hydroxyproline, and what yields can be expected?
Methodological Answer:
The synthesis typically begins with L-trans-4-hydroxyproline, derived from hydrolyzed collagen or chemical synthesis. A common approach involves:
Hydroxyl Group Protection : The hydroxyl group at position 4 is protected (e.g., using tert-butyl or benzyl groups) to prevent undesired side reactions .
Benzylation : The protected intermediate undergoes benzylation via nucleophilic substitution or coupling reactions, often employing benzyl bromide in the presence of a base like NaH .
Deprotection and Isolation : Final deprotection (if required) and purification via recrystallization or chromatography yield the hydrochloride salt form. Reported yields range from 94% to 98% under optimized conditions .
Key Variables : Reaction temperature, choice of base, and solvent polarity critically influence yield. For example, dimethylformamide (DMF) enhances solubility during benzylation .
Q. Advanced: How does the stereochemistry of this compound influence its reactivity in peptide synthesis?
Methodological Answer :
The (2S,4R) stereochemistry of the compound is crucial for its role as a proline analog.
- Conformational Restriction : The trans-4-hydroxy group imposes rigidity on the pyrrolidine ring, favoring specific dihedral angles in peptide chains. This impacts secondary structure formation (e.g., β-turns) in synthetic peptides .
- Benzyl Group Stability : The O-benzyl group enhances stability against enzymatic degradation during solid-phase peptide synthesis (SPPS). However, it requires hydrogenolysis (H₂/Pd-C) for post-synthesis removal .
Experimental Validation : Circular dichroism (CD) spectroscopy and X-ray crystallography are recommended to confirm conformational effects .
Q. Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., benzyl group integration at δ 7.3–7.5 ppm) and stereochemistry (coupling constants for trans-4-hydroxy configuration) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₃H₁₇NO₃, ~235.28 g/mol) and detects impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210 nm) assesses purity (>99% for pharmaceutical applications) .
Critical Note : Compare retention times with commercially available standards (e.g., Z-O-tert-butyl derivatives) to validate identity .
Q. Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 94% vs. 98%) for this compound?
Methodological Answer :
Yield discrepancies often arise from:
- Reaction Scale : Microscale reactions may report higher yields due to easier heat/solvent control.
- Purification Methods : Column chromatography vs. recrystallization can affect recovery rates. For example, chromatography may recover 98% but introduce solvent impurities .
- Catalyst Efficiency : Trace moisture in NaH or Pd-C catalysts can reduce benzylation efficiency.
Troubleshooting Protocol :
Repeat reactions under inert atmosphere (Ar/N₂).
Optimize solvent purity (e.g., anhydrous DMF).
Validate yields via gravimetric analysis post-recrystallization .
Q. Basic: What are the primary applications of this compound in drug development?
Methodological Answer :
- Peptide Backbone Modification : Used to enhance metabolic stability of therapeutic peptides (e.g., collagenase inhibitors) .
- Prodrug Design : The benzyl group acts as a prodrug moiety, enabling targeted release in vivo .
- Enzyme Substrate Analogues : Serves as a prolyl hydroxylase inhibitor in hypoxia-inducible factor (HIF) studies .
Case Study : In HIF-1α stabilization assays, IC₅₀ values are determined via Western blotting after treating cells with the compound (10–100 μM) .
Q. Advanced: What strategies mitigate decomposition of this compound under physiological conditions?
Methodological Answer :
Decomposition pathways include:
- Oxidative Degradation : The benzyl group is susceptible to oxidation.
- Hydrolysis : Acidic/alkaline conditions cleave the ester bond.
Mitigation Approaches :
- Formulation : Encapsulate in liposomes to shield from pH extremes.
- Structural Derivatives : Replace the methyl ester with tert-butyl esters (e.g., Z-O-tert-butyl derivatives) for enhanced stability .
- Storage : Store at -20°C under nitrogen to prevent oxidation .
Q. Basic: How does the compound’s solubility profile impact its use in in vitro assays?
Methodological Answer :
- Aqueous Solubility : Low solubility in water (<1 mg/mL) necessitates DMSO or ethanol as co-solvents .
- Buffer Compatibility : Phosphate-buffered saline (PBS) at pH 7.4 is optimal for cell-based assays.
Protocol Note : Pre-solubilize in DMSO (10 mM stock) and dilute to ≤0.1% DMSO in final assays to avoid cytotoxicity .
Q. Advanced: What computational methods predict the interaction of this compound with prolyl hydroxylases?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to prolyl hydroxylase active sites (PDB: 1HBT). Focus on hydrogen bonding with Fe²⁺ cofactors .
- MD Simulations : GROMACS simulations (100 ns) assess conformational stability of enzyme-inhibitor complexes .
- QSAR Models : Correlate substituent effects (e.g., benzyl vs. tert-butyl) with inhibitory potency (pIC₅₀) .
Validation : Compare computational results with in vitro enzyme kinetics (Km/Vmax) .
Eigenschaften
IUPAC Name |
methyl (2S,4R)-4-phenylmethoxypyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-13(15)12-7-11(8-14-12)17-9-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3/t11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBYGFMCYASWNS-NEPJUHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428634 | |
Record name | Trans Methyl O-benzyl-L-4-hydroxyproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113490-76-9 | |
Record name | Trans Methyl O-benzyl-L-4-hydroxyproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.